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Compound of Interest

Compound Name: (R)-Carisbamate-d4

Cat. No.: B587630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

(R)-Carisbamate-d4, an isotopically labeled version of the anticonvulsant drug Carisbamate.

The introduction of deuterium can alter the metabolic profile of the drug, potentially leading to

improved pharmacokinetic properties.[1][2][3] This document outlines a plausible synthetic

route and a detailed purification strategy based on established chemical principles and

analytical techniques, tailored for a research and development setting.

Synthetic Strategy
The synthesis of (R)-Carisbamate-d4 involves a multi-step process starting from commercially

available deuterated precursors. The key steps include the formation of a chiral epoxide,

followed by nucleophilic opening and subsequent carbamoylation. The synthetic workflow is

designed to maintain the desired stereochemistry at the chiral center.

Experimental Protocol: Synthesis of (R)-Carisbamate-d4
Step 1: Synthesis of (R)-2-(2-chlorophenoxy-d4)oxirane

To a solution of 2-chlorophenol-d5 in anhydrous N,N-dimethylformamide (DMF), add sodium

hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

Stir the mixture at room temperature for 30 minutes.
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Add (R)-glycidyl nosylate and stir the reaction mixture at 60 °C for 12 hours.

Upon completion (monitored by TLC), quench the reaction with ice-cold water and extract the

product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford (R)-2-(2-

chlorophenoxy-d4)oxirane.

Step 2: Synthesis of (R)-1-(2-chlorophenoxy-d4)propan-2-ol

To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C,

add a solution of (R)-2-(2-chlorophenoxy-d4)oxirane in THF dropwise.

Allow the reaction to warm to room temperature and stir for 4 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium

hydroxide, and water.

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield

(R)-1-(2-chlorophenoxy-d4)propan-2-ol.

Step 3: Synthesis of (R)-Carisbamate-d4

Dissolve (R)-1-(2-chlorophenoxy-d4)propan-2-ol in anhydrous dichloromethane.

Add trichloroacetyl isocyanate dropwise at 0 °C.

Stir the mixture at room temperature for 2 hours.

Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 1 hour.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by preparative HPLC to obtain (R)-Carisbamate-d4.
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Synthesis Workflow

Synthesis of (R)-Carisbamate-d4

Start Step 1: Epoxide Formation

 2-chlorophenol-d5,
(R)-glycidyl nosylate 

Step 2: Epoxide Opening
 (R)-2-(2-chlorophenoxy-d4)oxirane 

Step 3: Carbamoylation
 (R)-1-(2-chlorophenoxy-d4)propan-2-ol 

End
 (R)-Carisbamate-d4 

Purification and Analysis

Crude (R)-Carisbamate-d4

Silica Gel Column Chromatography

Preparative Chiral HPLC

Pure (R)-Carisbamate-d4

Analytical Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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